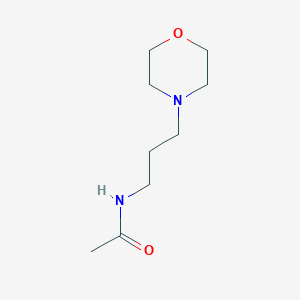![molecular formula C20H18F3NO2 B13994261 4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid CAS No. 916204-06-3](/img/structure/B13994261.png)
4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid is a complex organic compound that features a piperidine ring, a benzylidene group, and a trifluoromethyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid typically involves multiple steps. One common method includes the condensation of 2-(trifluoromethyl)benzaldehyde with piperidine to form the benzylidene-piperidine intermediate. This intermediate is then reacted with 4-bromobenzoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced benzylidene derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)benzoic acid
- 4-(4-(2-(trifluoromethyl)benzyl)piperidin-1-yl)benzoic acid
Uniqueness
4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid is unique due to the presence of the benzylidene group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
Properties
CAS No. |
916204-06-3 |
|---|---|
Molecular Formula |
C20H18F3NO2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[4-[[2-(trifluoromethyl)phenyl]methylidene]piperidin-1-yl]benzoic acid |
InChI |
InChI=1S/C20H18F3NO2/c21-20(22,23)18-4-2-1-3-16(18)13-14-9-11-24(12-10-14)17-7-5-15(6-8-17)19(25)26/h1-8,13H,9-12H2,(H,25,26) |
InChI Key |
AVKJJAVBZHUZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=CC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)

![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)


![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)




![2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)



